PPNDS (tetrasodium)
Description
Systematic Nomenclature and Molecular Formula
PPNDS (tetrasodium) is systematically named tetrasodium;3-[2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]-7-nitronaphthalene-1,5-disulfonate . Its molecular formula, C₁₈H₁₁N₄Na₄O₁₄PS₂ , reflects a high degree of functionalization, including sulfonate, nitro, phosphonato, and formyl groups. The compound’s molecular weight is 694.353 g/mol , and it is registered under CAS RN 1021868-77-8 . The SMILES notation (CC1=NC(=NNC2=CC(=C3C=C(C=C(C3=C2)S(=O)(=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-])C(=C(C1=O)C=O)COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]) highlights its tetra-anionic character stabilized by four sodium counterions.
Table 1: Key Identifiers of PPNDS (Tetrasodium)
| Property | Value |
|---|---|
| IUPAC Name | Tetrasodium;3-[2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]-7-nitronaphthalene-1,5-disulfonate |
| Molecular Formula | C₁₈H₁₁N₄Na₄O₁₄PS₂ |
| Molecular Weight | 694.353 g/mol |
| CAS RN | 1021868-77-8 |
| PubChem CID | 57369378 |
Crystallographic Analysis and Three-Dimensional Conformation
While standalone crystallographic data for PPNDS (tetrasodium) remains limited, its structural features have been inferred from co-crystallization studies with target proteins. For example, the human norovirus RNA-dependent RNA polymerase (RdRp) co-crystallized with PPNDS (PDB ID: 4LQ3 ) reveals that the compound occupies a hydrophobic pocket in the enzyme’s thumb domain. The pyridin-2-ylidene moiety forms π-π interactions with aromatic residues (e.g., Phe-396), while the sulfonate and phosphonato groups engage in hydrogen bonding with Thr-319 and Ser-255. The tetrasodium counterions likely stabilize the compound’s solubility in aqueous environments, a critical factor in its biochemical applications.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Although explicit spectroscopic data for PPNDS (tetrasodium) is not publicly available, its functional groups predict characteristic spectral signatures:
- Infrared (IR) Spectroscopy : Strong absorptions near 1,240–1,180 cm⁻¹ (asymmetric S=O stretching of sulfonates) and 1,050–1,020 cm⁻¹ (symmetric S=O stretching). The nitro group (-NO₂) would exhibit a sharp peak near 1,520 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) : The naphthalene backbone would display aromatic proton resonances in the δ 7.5–8.5 ppm range, while the pyridin-2-ylidene methyl group (CH₃) would resonate near δ 2.5 ppm .
- Mass Spectrometry : The molecular ion ([M]⁴⁻) would appear at m/z 173.59 (694.353 g/mol ÷ 4), with fragmentation patterns reflecting losses of sulfonate (-SO₃⁻) and phosphonato (-PO₃⁻) groups.
Table 2: Predicted Spectroscopic Features of PPNDS (Tetrasodium)
| Technique | Key Features |
|---|---|
| IR | S=O (1,240–1,180 cm⁻¹), NO₂ (1,520 cm⁻¹), C=O (1,680 cm⁻¹) |
| ¹H NMR | Aromatic H (δ 7.5–8.5 ppm), CH₃ (δ 2.5 ppm) |
| Mass Spectrometry | [M]⁴⁻ at m/z 173.59; fragments at m/z 555 (loss of SO₃⁻) |
Comparative Analysis With Related Pyridoxal Phosphate Derivatives
PPNDS (tetrasodium) diverges significantly from classical pyridoxal phosphate (PLP) derivatives, which typically feature a pyridine ring substituted with hydroxyl, methyl, and hydroxymethyl groups. Key distinctions include:
- Functional Groups : PPNDS incorporates sulfonate , nitro , and phosphonato groups, enhancing water solubility compared to PLP’s hydroxyl-dominated structure.
- Molecular Complexity : With a molecular weight of 694.353 g/mol , PPNDS is substantially larger than PLP (247.14 g/mol ), enabling multi-site interactions in enzymatic pockets.
- Electronic Effects : The electron-withdrawing nitro and sulfonate groups in PPNDS contrast with PLP’s electron-donating hydroxyl groups, altering reactivity and binding modes.
Table 3: Structural Comparison of PPNDS and Pyridoxal Phosphate
| Property | PPNDS (Tetrasodium) | Pyridoxal Phosphate (PLP) |
|---|---|---|
| Molecular Formula | C₁₈H₁₁N₄Na₄O₁₄PS₂ | C₈H₁₀NO₆P |
| Key Functional Groups | Sulfonate, nitro, phosphonato, formyl | Hydroxyl, methyl, hydroxymethyl, aldehyde |
| Molecular Weight | 694.353 g/mol | 247.14 g/mol |
| Solubility | High (due to sulfonates) | Moderate (hydrophilic hydroxyl groups) |
Properties
Molecular Formula |
C18H11N4Na4O14PS2 |
|---|---|
Molecular Weight |
694.4 g/mol |
IUPAC Name |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChI Key |
XHWIRFKQZFSILU-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Naphthalene Precursor
The synthesis begins with the preparation of 3-nitronaphthalene-1,5-disulfonic acid , which serves as the azo acceptor. Key steps include:
- Sulfonation of Naphthalene : Naphthalene is treated with concentrated sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 1,5-positions.
- Nitration : The sulfonated naphthalene undergoes nitration at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄).
- Reduction of the Nitro Group : The nitro group is reduced to an amine (e.g., using H₂/Pd-C), forming 3-aminonaphthalene-1,5-disulfonic acid .
Table 1: Key Reagents and Conditions for Naphthalene Precursor
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | H₂SO₄ (conc.), 120°C | Sulfonation at 1,5-positions |
| 2 | HNO₃/H₂SO₄, 0–5°C | Nitration at 3-position |
| 3 | H₂/Pd-C, ethanol | Reduction of nitro to amine |
Diazotization and Azo Coupling
The amine group on the naphthalene precursor is diazotized and coupled with pyridoxal phosphate:
- Diazotization : The amine is treated with NaNO₂ in HCl (0°C) to form a diazonium salt.
- Azo Coupling : The diazonium salt reacts with pyridoxal-5′-phosphate in alkaline conditions (pH ~10) to form the azo-linked intermediate.
Table 2: Azo Coupling Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| pH | 9–10 |
| Molar Ratio (Pyridoxal Phosphate:Diazonium Salt) | 1:1 |
| Yield | ~50–60% |
Optimization and Key Reaction Parameters
Critical Reaction Conditions
Yield Optimization
- Diazotization : Use of excess NaNO₂ (1.2 equivalents) improves diazonium salt formation.
- Azo Coupling : Prolonged reaction times (30–60 mins) enhance coupling efficiency.
Purification and Characterization Methods
Purification Techniques
Analytical Characterization
Comparative Data with PPADS Derivatives
Table 5: Structure-Activity Relationships (SAR)
| Compound | Substituents | P2X₁ Receptor pIC₅₀ | Selectivity (P2X₁ vs. P2Y₁) |
|---|---|---|---|
| PPADS | 2,4-Disulfonate | 4.31 | 10–20-fold |
| MRS 2211 | 2-Cl-5-NO₂ | 5.97 | 45-fold |
| PPNDS | 1,5-Disulfonate, 3-NO₂, Phosphonate | N/A | >52-fold |
Chemical Reactions Analysis
Types of Reactions
PPNDS (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of PPNDS (tetrasodium).
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of PPNDS (tetrasodium), while substitution reactions can result in compounds with altered functional groups .
Scientific Research Applications
PPNDS (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition and receptor antagonism.
Biology: The compound is used to study the effects of enzyme inhibition and receptor antagonism in biological systems, particularly in Paramecium.
Medicine: PPNDS (tetrasodium) is used in research related to enzyme inhibition and its potential therapeutic applications in diseases involving meprin β and ADAM10 enzymes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting specific enzymes and receptors .
Mechanism of Action
PPNDS (tetrasodium) exerts its effects by selectively and competitively inhibiting meprin β and ADAM10 enzymes. It also acts as a potent antagonist of the P2X1 receptor and an agonist for the ATP receptor in Paramecium. The compound binds to specific sites on these enzymes and receptors, preventing their normal function and leading to various physiological effects .
Comparison with Similar Compounds
PPNDS vs. PPADS
Structural Differences :
Functional Comparisons :
PPNDS vs. Suramin
Structural Differences :
- Suramin : A polysulfonated naphthylurea compound.
- PPNDS : Smaller, with a pyridoxal phosphate core.
Functional Comparisons :
- PPNDS and suramin both inhibit RdRp but via different binding modes. PPNDS forms hydrogen bonds with Glu407, Arg413, and Asp507, while suramin’s larger structure non-competitively blocks multiple sites .
PPNDS vs. TNP-ATP
Functional Insights :
PPNDS vs. JTK-109 (RdRp Inhibitors)
- JTK-109: A non-nucleoside inhibitor binding to RdRp Site-B.
- PPNDS : Shows antagonism with JTK-109 (combination index = 3.1), confirming shared binding at Site-B .
- PPNDS exhibits broader calicivirus inhibition (IC50 = 5.0–27.4 µM across genera) compared to JTK-109 .
Unique Cases and Contradictions
- Paramecium ATP Receptors : PPNDS acts as an agonist, inducing Ca<sup>2+</sup> responses and receptor desensitization, contrary to its antagonist role in mammalian systems .
Key Residues and Mutational Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
